![molecular formula C11H19F3N2O2 B6336198 6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester CAS No. 1273564-15-0](/img/structure/B6336198.png)

6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

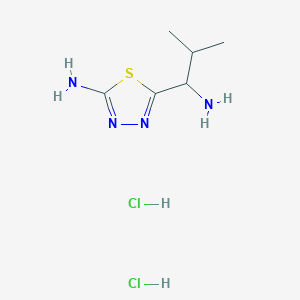

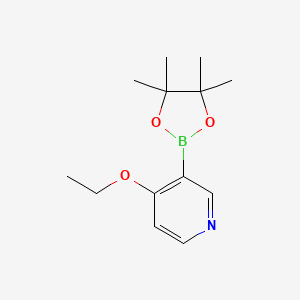

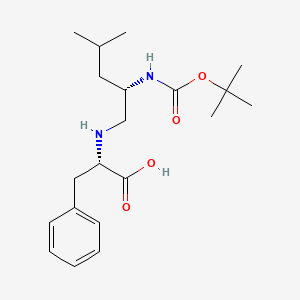

6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H19F3N2O2 . It is related to other compounds such as 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester and tert-Butyl 1,4-diazepane-1-carboxylate .

Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered diazepane ring with a trifluoromethyl group at the 6-position and a carboxylic acid tert-butyl ester group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.276 Da . Other physical and chemical properties like melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications

Synthesis of N-Trifluoromethyl Compounds

The introduction of trifluoromethyl groups into secondary amines is a significant area of research due to its relevance in pharmaceutical chemistry. A method has been developed to obtain crystalline forms of compounds like tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate, demonstrating the potential of similar compounds like tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate . This process avoids the use of expensive and hazardous reagents, making it a valuable approach for synthesizing N-trifluoromethyl compounds.

Pharmaceutical Applications

Trifluoromethyl groups are prevalent in FDA-approved drugs, with many compounds containing this group exhibiting significant pharmacological activities. The presence of a trifluoromethyl group in a compound like tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate could potentially be leveraged in the development of new drugs . The unique properties imparted by the trifluoromethyl group make it a pharmacophore of interest in drug design.

Photoredox Catalysis in Organic Synthesis

The trifluoromethyl group is also important in photoredox catalysis, a field that has seen significant advancements in recent years. The ability to generate trifluoromethyl radicals via photoredox processes opens up new pathways for creating complex organic molecules . Compounds like tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate could serve as precursors or intermediates in such reactions.

Stabilization of High Valent Metal Oxido Complexes

In the quest to stabilize high valent metal oxido complexes, researchers have turned to trifluoromethylated amines. The introduction of CF3 groups has been shown to be an effective strategy for this purpose. Tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate, with its trifluoromethyl group, could play a role in the stabilization of such complexes, which are important in various catalytic processes .

Moisture Sensitivity and Material Science

The extreme sensitivity of trifluoromethyl compounds towards moisture is a challenge that also presents opportunities in material science. Understanding and controlling this sensitivity can lead to the development of new materials with specific properties, such as controlled degradation or reactivity in the presence of moisture .

Fluorination of Organic Compounds

The fluorination of organic compounds is a critical process in the development of pharmaceuticals, agrochemicals, and other fluorine-containing materials. The methods developed for introducing trifluoromethyl groups can be applied to a wide variety of compounds, including tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate, to enhance their properties for specific applications .

properties

IUPAC Name |

tert-butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-6-8(7-16)11(12,13)14/h8,15H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQGBNGEHCBHCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC(C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6336152.png)

![2-Bromo-8-methylH-imidazo[1,2-a]pyridine](/img/structure/B6336207.png)

![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)

![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)